![molecular formula C22H21ClN4O2S B2411163 9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251544-48-5](/img/structure/B2411163.png)
9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activities
Quinazoline derivatives, including those containing piperazine analogs, have demonstrated potent antiproliferative activities against various cancer cell lines. In a study by Li et al. (2020), a derivative containing a similar structure exhibited biological activity comparable to the control gefitinib against A549 and PC-3 cells, showing its potential as an antitumor agent Li, Chen, Hu, Zhu, Liu, Fu, Wang, Ouyang (2020). Furthermore, Zhang et al. (2016) synthesized quinazoline derivatives with antiproliferative activity against various cancer cell lines, providing insights into the potential mechanisms of action Zhang, Yang, Tang, Cao, Ren, Gao, Liao, Xu (2016).
Antibacterial Activity
Compounds with a quinazoline framework have shown significant antibacterial properties. Appani, Bhukya, and Gangarapu (2016) discovered that some quinazoline derivatives were highly effective against bacteria like Proteus vulgaris and Bacillus subtilis Appani, Bhukya, Gangarapu (2016). Additionally, Patel, Patel, Kumari, and Patel (2012) synthesized s-triazine derivatives with quinazoline and piperazine moieties, displaying notable antibacterial properties Patel, Patel, Kumari, Patel (2012).
Antihypertensive Properties
Quinazoline derivatives have also been studied for their potential in treating hypertension. In a study by Yen et al. (1996), a quinazoline derivative showed significant antihypertensive activity in spontaneously hypertensive rats, suggesting its use in hypertension treatment Yen, Sheu, Peng, Lee, Chern (1996).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of quinazoline and piperazine derivatives. Abele et al. (2012) explored the synthesis of oxazino- and thiazinoquinazolines, highlighting the diverse potential of these compounds in various applications Abele, Popelis, Višnevska (2012). Kumar and Kumar (2021) investigated the antibacterial activity of synthesized Terazosin derivatives, offering insights into their potential use in medical applications Kumar, Kumar, Mazumdar (2021).
特性
IUPAC Name |
9-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-3-5-17(6-4-16)25-9-11-26(12-10-25)20(28)15-2-7-18-19(14-15)24-22-27(21(18)29)8-1-13-30-22/h2-7,14H,1,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDHMUBCWPKAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)N=C2SC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2411081.png)

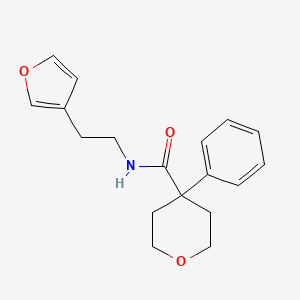
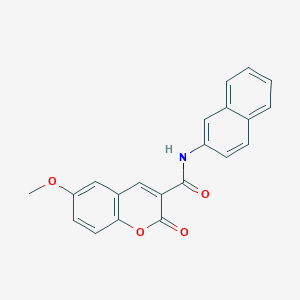
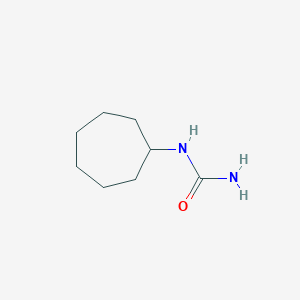
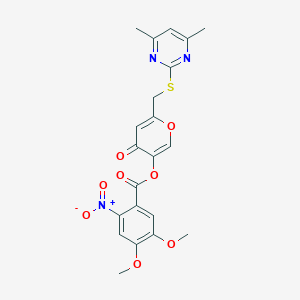

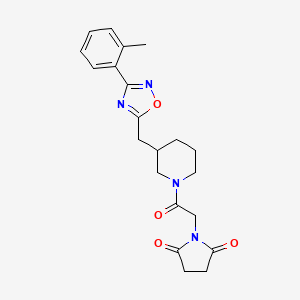

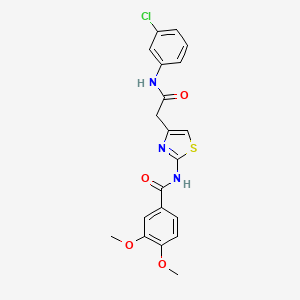
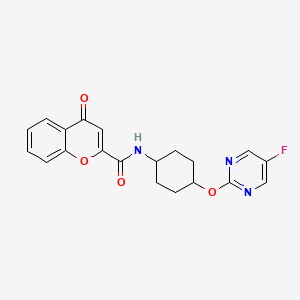
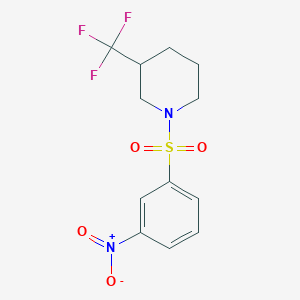
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)
